molecular formula C6H5Br2NO B2902101 2,4-Dibromo-5-methoxypyridine CAS No. 84539-48-0

2,4-Dibromo-5-methoxypyridine

Cat. No.: B2902101
CAS No.: 84539-48-0
M. Wt: 266.92
InChI Key: PVOQZXGAMBTSQQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxypyridine is an organic compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methoxy group at the 5th position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2,4-diamino-5-methoxypyridine or 2,4-dithio-5-methoxypyridine.

    Oxidation Reactions: Products include 2,4-dibromo-5-formylpyridine or 2,4-dibromo-5-carboxypyridine.

    Reduction Reactions: The major product is 2,4-dibromo-5-hydroxypyridine.

Scientific Research Applications

2,4-Dibromo-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-5-hydroxypyridine
  • 2,4-Dichloro-5-methoxypyridine
  • 2,4-Dibromo-3-methoxypyridine

Uniqueness

2,4-Dibromo-5-methoxypyridine is unique due to the specific positioning of the bromine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .

Properties

IUPAC Name

2,4-dibromo-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOQZXGAMBTSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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